molecular formula C12H19ClN2 B3028750 (S)-1-Benzylpiperidin-3-amine dihydrochloride CAS No. 307532-02-1

(S)-1-Benzylpiperidin-3-amine dihydrochloride

Cat. No.: B3028750
CAS No.: 307532-02-1
M. Wt: 226.74 g/mol
InChI Key: NLKWAJAEIWXJJY-YDALLXLXSA-N
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Description

(S)-1-Benzylpiperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are widely used in medicinal chemistry due to their pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzylpiperidin-3-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-1-Benzylpiperidine.

    Amine Introduction:

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of (S)-1-Benzylpiperidine.

    Automated Reaction Systems: Use of automated systems to introduce the amine group and form the dihydrochloride salt.

    Purification: Purification steps such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Benzylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding secondary amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 3-position of the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

    N-Oxides: Formed through oxidation reactions.

    Secondary Amines: Formed through reduction reactions.

    Substituted Piperidines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(S)-1-Benzylpiperidin-3-amine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of various pharmacologically active compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-Benzylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is known to:

    Bind to Receptors: It can bind to neurotransmitter receptors, modulating their activity.

    Pathways Involved: The binding of the compound to receptors can activate or inhibit various signaling pathways, leading to its pharmacological effects.

Comparison with Similar Compounds

    1-Benzylpiperidine: A structurally similar compound with different pharmacological properties.

    3-Aminopiperidine: Another piperidine derivative with distinct chemical and biological activities.

    N-Benzylpiperidine: Shares a similar core structure but differs in functional groups.

Uniqueness: (S)-1-Benzylpiperidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the amine group at the 3-position, which imparts distinct pharmacological properties compared to other piperidine derivatives.

Properties

CAS No.

307532-02-1

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

(3S)-1-benzylpiperidin-3-amine;hydrochloride

InChI

InChI=1S/C12H18N2.ClH/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,13H2;1H/t12-;/m0./s1

InChI Key

NLKWAJAEIWXJJY-YDALLXLXSA-N

SMILES

C1CC(CN(C1)CC2=CC=CC=C2)N.Cl.Cl

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC=CC=C2)N.Cl

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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